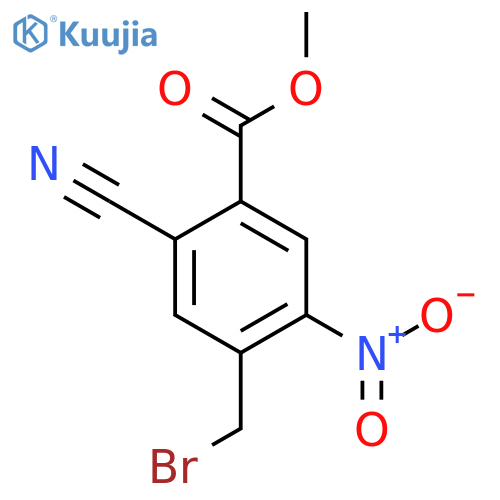Cas no 1805213-83-5 (Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate)

1805213-83-5 structure
商品名:Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate
CAS番号:1805213-83-5
MF:C10H7BrN2O4
メガワット:299.077581644058
CID:4954441
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate
-
- インチ: 1S/C10H7BrN2O4/c1-17-10(14)8-3-9(13(15)16)6(4-11)2-7(8)5-12/h2-3H,4H2,1H3
- InChIKey: XXRNXMLFCLOKPC-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C#N)C(C(=O)OC)=CC=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 95.9
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009491-500mg |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |
1805213-83-5 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
| Alichem | A015009491-250mg |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |
1805213-83-5 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015009491-1g |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |
1805213-83-5 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
1805213-83-5 (Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate) 関連製品
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 81216-14-0(7-bromohept-1-yne)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
